Shikimic acid
Shikimic acid
Shikimic acid, also known as shikimate or acid, shikimic, belongs to the class of organic compounds known as shikimic acids and derivatves. These are cyclitols containing a cyclohexanecarboxylic acid substituted with three hydroxyl groups at positions 3, 4, and 5. Shikimic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Shikimic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, shikimic acid is primarily located in the cytoplasm. Shikimic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, shikimic acid can be found in a number of food items such as black chokeberry, wakame, saskatoon berry, and pistachio. This makes shikimic acid a potential biomarker for the consumption of these food products.
Shikimic acid is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid substituted by hydroxy groups at positions 3, 4 and 5 (the 3R,4S,5R stereoisomer). It is an intermediate metabolite in plants and microorganisms. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a plant metabolite. It is a cyclohexenecarboxylic acid, a hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a shikimate.
A tri-hydroxy cyclohexene carboxylic acid important in biosynthesis of so many compounds that the shikimate pathway is named after it.
Shikimic acid is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid substituted by hydroxy groups at positions 3, 4 and 5 (the 3R,4S,5R stereoisomer). It is an intermediate metabolite in plants and microorganisms. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a plant metabolite. It is a cyclohexenecarboxylic acid, a hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a shikimate.
A tri-hydroxy cyclohexene carboxylic acid important in biosynthesis of so many compounds that the shikimate pathway is named after it.
Brand Name:
Vulcanchem
CAS No.:
106210-02-0
VCID:
VC20770262
InChI:
InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1
SMILES:
C1C(C(C(C=C1C(=O)O)O)O)O
Molecular Formula:
C7H10O5
Molecular Weight:
174.15 g/mol
Shikimic acid
CAS No.: 106210-02-0
Cat. No.: VC20770262
Molecular Formula: C7H10O5
Molecular Weight: 174.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Shikimic acid, also known as shikimate or acid, shikimic, belongs to the class of organic compounds known as shikimic acids and derivatves. These are cyclitols containing a cyclohexanecarboxylic acid substituted with three hydroxyl groups at positions 3, 4, and 5. Shikimic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Shikimic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, shikimic acid is primarily located in the cytoplasm. Shikimic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, shikimic acid can be found in a number of food items such as black chokeberry, wakame, saskatoon berry, and pistachio. This makes shikimic acid a potential biomarker for the consumption of these food products. Shikimic acid is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid substituted by hydroxy groups at positions 3, 4 and 5 (the 3R,4S,5R stereoisomer). It is an intermediate metabolite in plants and microorganisms. It has a role as an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a plant metabolite. It is a cyclohexenecarboxylic acid, a hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a shikimate. A tri-hydroxy cyclohexene carboxylic acid important in biosynthesis of so many compounds that the shikimate pathway is named after it. |
|---|---|
| CAS No. | 106210-02-0 |
| Molecular Formula | C7H10O5 |
| Molecular Weight | 174.15 g/mol |
| IUPAC Name | (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 |
| Standard InChI Key | JXOHGGNKMLTUBP-HSUXUTPPSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O |
| SMILES | C1C(C(C(C=C1C(=O)O)O)O)O |
| Canonical SMILES | C1C(C(C(C=C1C(=O)O)O)O)O |
| Colorform | Needles from methanol/ethyl acetate |
| Melting Point | 186.0 °C 183-184.5 °C 186°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator